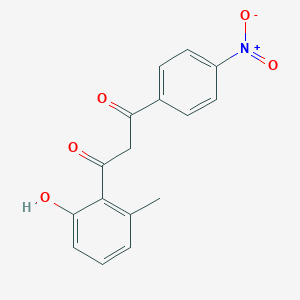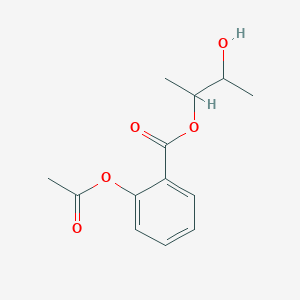
3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate typically involves the esterification of salicylic acid with 3-hydroxybutan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxobutan-2-yl 2-(acetyloxy)benzoate.
Reduction: Formation of 3-hydroxybutan-2-yl 2-(hydroxy)benzoate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug formulations due to its structural similarity to salicylic acid derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release salicylic acid, which is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to reduced production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate: Another ester derivative of salicylic acid with similar anti-inflammatory properties.
Ethyl salicylate: Similar structure and applications in topical analgesics.
Aspirin (acetylsalicylic acid): A well-known derivative of salicylic acid with potent anti-inflammatory and analgesic effects.
Uniqueness
3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate is unique due to its specific ester linkage and the presence of a hydroxyl group on the butan-2-yl moiety. This structural feature may impart distinct chemical and biological properties compared to other salicylic acid derivatives.
Properties
CAS No. |
95080-55-0 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
3-hydroxybutan-2-yl 2-acetyloxybenzoate |
InChI |
InChI=1S/C13H16O5/c1-8(14)9(2)17-13(16)11-6-4-5-7-12(11)18-10(3)15/h4-9,14H,1-3H3 |
InChI Key |
FAJIKPNVHOCJLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)OC(=O)C1=CC=CC=C1OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)



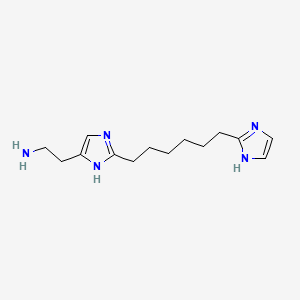
![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
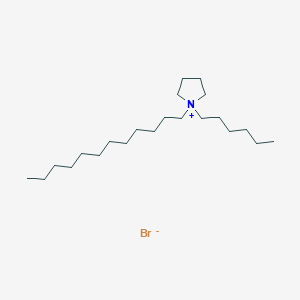
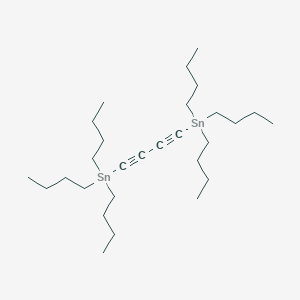
![8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione](/img/structure/B14340272.png)
